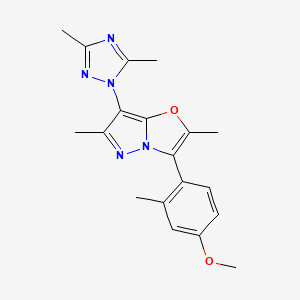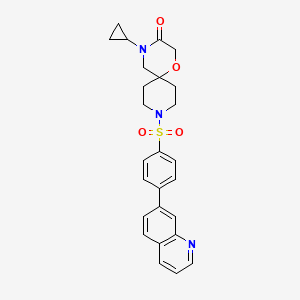
Fas-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Fas-IN-1 is represented by the formula C26H27N3O4S . The molecular weight of Fas-IN-1 is 477.58 . Fatty acids, which Fas-IN-1 targets, are carboxylic acids containing linear or branched aliphatic chains .Physical And Chemical Properties Analysis
Fas-IN-1 is a powder that is stable for 3 years at -20°C and for 2 years at 4°C . In solvent, it is stable for 6 months at -80°C and for 1 month at -20°C .Wissenschaftliche Forschungsanwendungen
Fas, a cell surface receptor, controls apoptosis through a signal transduction pathway. FAP-1, a protein tyrosine phosphatase, interacts with Fas and inhibits its signal transduction, reducing Fas-induced apoptosis. Elevated FAP-1 levels partially abolished Fas-induced apoptosis in a T cell line, suggesting an inhibitory effect on Fas signal transduction (Sato, Irie, Kitada, & Reed, 1995).
In the study of Factor Analysis (FA), within-subject variance is affected by features like Experimental Design and Sampling Design. The study provided an empirical evaluation of these aspects' influence on FA's model precision, which is crucial for understanding variance in group settings (Almaleki, 2021).
Fas signaling is essential for the initiation of the apoptotic cascade. The study identified a Jurkat T lymphocyte cell line deficient in caspase-8 that was resistant to Fas-induced apoptosis. This provided genetic evidence that caspase-8 is crucial in the Fas signaling pathway and may participate broadly in multiple apoptotic pathways (Juo, Kuo, Yuan, & Blenis, 1998).
Fas (CD95) mediates noncanonical IL-1β and IL-18 maturation via caspase-8 in a RIP3-independent manner. Fas signaling activates caspase-8, leading to IL-1β and IL-18 maturation independently of inflammasomes. This indicates Fas's role in a novel noncanonical IL-1β activation pathway in myeloid cells, with potential implications in inflammatory processes and tumor surveillance (Bossaller et al., 2012).
Mutations in Fas associated with human lymphoproliferative syndrome and autoimmunity were studied. A large deletion in the Fas gene and impaired Fas-mediated apoptosis were linked to lymphoproliferative syndrome and autoimmune disorders in patients. This highlights the regulatory role of Fas in immune responses and potential molecular basis for some autoimmune diseases (Rieux-Laucat et al., 1995).
Wirkmechanismus
Zukünftige Richtungen
While specific future directions for Fas-IN-1 are not mentioned in the search results, there is a general interest in the field of apoptosis and its role in cancer treatment . The unique attributes of apoptosis-inducing agents like Fas-IN-1 offer a new avenue for therapeutic interventions, paving the way for a more effective and precise approach to cancer treatment .
Eigenschaften
IUPAC Name |
4-cyclopropyl-9-(4-quinolin-7-ylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c30-25-17-33-26(18-29(25)22-7-8-22)11-14-28(15-12-26)34(31,32)23-9-5-19(6-10-23)21-4-3-20-2-1-13-27-24(20)16-21/h1-6,9-10,13,16,22H,7-8,11-12,14-15,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGOWHOQMIINAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC6=C(C=CC=N6)C=C5)OCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fas-IN-1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


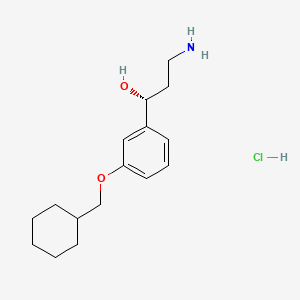
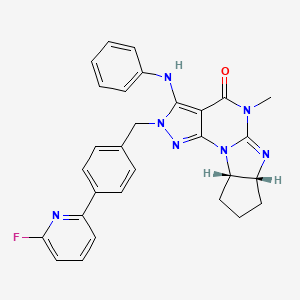
![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)
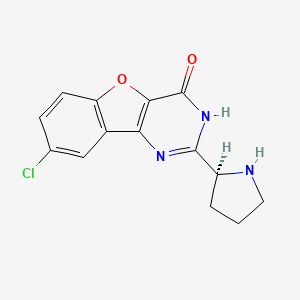
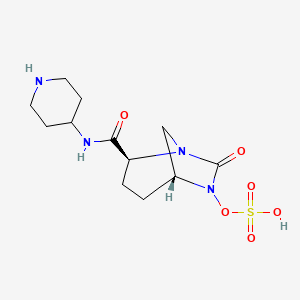

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)
![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)

![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)


